Cas no 2228635-62-7 (tert-butyl N-{2-oxo-1-4-(propan-2-yl)cyclohexylethyl}carbamate)

Tert-butyl N-{2-oxo-1-[4-(propan-2-yl)cyclohexyl]ethyl}carbamate is a specialized carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a 4-isopropylcyclohexyl moiety. This compound is particularly valuable in organic synthesis and medicinal chemistry due to its role as a protected intermediate for amine functionalization. The Boc group ensures selective deprotection under mild acidic conditions, while the cyclohexyl scaffold contributes to steric and conformational control in target molecules. Its structural features make it suitable for peptide synthesis, drug discovery, and the development of bioactive compounds requiring precise stereochemistry. The compound's stability and solubility in common organic solvents further enhance its utility in multistep synthetic routes.
tert-butyl N-{2-oxo-1-4-(propan-2-yl)cyclohexylethyl}carbamate structure
2228635-62-7 structure
Product name:tert-butyl N-{2-oxo-1-4-(propan-2-yl)cyclohexylethyl}carbamate
CAS No:2228635-62-7
MF:C16H29NO3
Molecular Weight:283.406365156174
CID:6504564
PubChem ID:165778320

tert-butyl N-{2-oxo-1-4-(propan-2-yl)cyclohexylethyl}carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-{2-oxo-1-4-(propan-2-yl)cyclohexylethyl}carbamate
    • 2228635-62-7
    • tert-butyl N-{2-oxo-1-[4-(propan-2-yl)cyclohexyl]ethyl}carbamate
    • EN300-1882307
    • インチ: 1S/C16H29NO3/c1-11(2)12-6-8-13(9-7-12)14(10-18)17-15(19)20-16(3,4)5/h10-14H,6-9H2,1-5H3,(H,17,19)
    • InChIKey: QMJUTTSYPSRJLQ-UHFFFAOYSA-N
    • SMILES: O=CC(C1CCC(C(C)C)CC1)NC(=O)OC(C)(C)C

計算された属性

  • 精确分子量: 283.21474379g/mol
  • 同位素质量: 283.21474379g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 325
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.9
  • トポロジー分子極性表面積: 55.4Ų

tert-butyl N-{2-oxo-1-4-(propan-2-yl)cyclohexylethyl}carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1882307-0.25g
tert-butyl N-{2-oxo-1-[4-(propan-2-yl)cyclohexyl]ethyl}carbamate
2228635-62-7
0.25g
$1341.0 2023-09-18
Enamine
EN300-1882307-10.0g
tert-butyl N-{2-oxo-1-[4-(propan-2-yl)cyclohexyl]ethyl}carbamate
2228635-62-7
10g
$6266.0 2023-06-01
Enamine
EN300-1882307-0.1g
tert-butyl N-{2-oxo-1-[4-(propan-2-yl)cyclohexyl]ethyl}carbamate
2228635-62-7
0.1g
$1283.0 2023-09-18
Enamine
EN300-1882307-10g
tert-butyl N-{2-oxo-1-[4-(propan-2-yl)cyclohexyl]ethyl}carbamate
2228635-62-7
10g
$6266.0 2023-09-18
Enamine
EN300-1882307-0.5g
tert-butyl N-{2-oxo-1-[4-(propan-2-yl)cyclohexyl]ethyl}carbamate
2228635-62-7
0.5g
$1399.0 2023-09-18
Enamine
EN300-1882307-5g
tert-butyl N-{2-oxo-1-[4-(propan-2-yl)cyclohexyl]ethyl}carbamate
2228635-62-7
5g
$4226.0 2023-09-18
Enamine
EN300-1882307-2.5g
tert-butyl N-{2-oxo-1-[4-(propan-2-yl)cyclohexyl]ethyl}carbamate
2228635-62-7
2.5g
$2856.0 2023-09-18
Enamine
EN300-1882307-1.0g
tert-butyl N-{2-oxo-1-[4-(propan-2-yl)cyclohexyl]ethyl}carbamate
2228635-62-7
1g
$1458.0 2023-06-01
Enamine
EN300-1882307-5.0g
tert-butyl N-{2-oxo-1-[4-(propan-2-yl)cyclohexyl]ethyl}carbamate
2228635-62-7
5g
$4226.0 2023-06-01
Enamine
EN300-1882307-1g
tert-butyl N-{2-oxo-1-[4-(propan-2-yl)cyclohexyl]ethyl}carbamate
2228635-62-7
1g
$1458.0 2023-09-18

tert-butyl N-{2-oxo-1-4-(propan-2-yl)cyclohexylethyl}carbamate 関連文献

tert-butyl N-{2-oxo-1-4-(propan-2-yl)cyclohexylethyl}carbamateに関する追加情報

Introduction to Tert-butyl N-{2-oxo-1-4-(propan-2-yl)cyclohexylethyl}carbamate (CAS No. 2228635-62-7)

Tert-butyl N-{2-oxo-1-4-(propan-2-yl)cyclohexylethyl}carbamate, with the CAS number 2228635-62-7, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to the class of carbamates, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structure of this molecule incorporates several key functional groups, including a tert-butyl group, an oxo group, and a cyclohexyl ring, which contribute to its unique chemical properties and reactivity.

The tert-butyl group is a well-known moiety in organic chemistry, characterized by its stability and resistance to hydrolysis. This feature makes it particularly useful in the synthesis of stable intermediates and active pharmaceutical ingredients (APIs). The presence of the oxo group in the molecule introduces a polar character, enhancing its solubility in polar solvents and facilitating interactions with biological targets. Additionally, the cyclohexyl ring provides a rigid framework that can influence the conformation and binding affinity of the compound.

Recent advancements in medicinal chemistry have highlighted the importance of carbamates as pharmacophores in drug design. Carbamates exhibit a wide range of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects. The specific arrangement of functional groups in Tert-butyl N-{2-oxo-1-4-(propan-2-yl)cyclohexylethyl}carbamate suggests potential applications in these areas. For instance, the combination of the tert-butyl group and the cyclohexyl ring may enhance binding to specific enzymes or receptors, while the oxo group could facilitate hydrogen bonding interactions.

In vitro studies have demonstrated that carbamates can act as modulators of enzyme activity by inhibiting or activating specific pathways. The structural features of Tert-butyl N-{2-oxo-1-4-(propan-2-yl)cyclohexylethyl}carbamate make it a promising candidate for further investigation in this context. Researchers have been particularly interested in its potential as an intermediate in the synthesis of more complex molecules with enhanced pharmacological properties. The stability provided by the tert-butyl group ensures that the compound remains intact during synthetic transformations, while the polar nature of the oxo group allows for effective solubility and bioavailability.

The cyclohexane derivative component of this compound is also noteworthy. Cyclohexane-based scaffolds are frequently employed in drug development due to their ability to mimic natural product structures and exhibit favorable pharmacokinetic profiles. The presence of a propan-2-yl substituent on the cyclohexane ring further diversifies its chemical space, potentially leading to novel interactions with biological targets. This structural complexity makes Tert-butyl N-{2-oxo-1-4-(propan-2-yl)cyclohexylethyl}carbamate a valuable scaffold for medicinal chemists seeking to develop new therapeutic agents.

Recent research has also explored the use of carbamates as bioisosteres in drug design. Bioisosterism involves replacing one functional group with another that has similar physical or chemical properties but different electronic characteristics. In this case, the tert-butyl group could be considered a bioisostere for other bulky alkyl groups that might enhance binding affinity or metabolic stability. Similarly, the oxo group could be replaced with other polar moieties to modulate solubility or interactions with biological targets. These strategies are increasingly important in modern drug development, where optimizing molecular properties is crucial for achieving desired therapeutic outcomes.

The synthesis of Tert-butyl N-{2-oxo-1-4-(propan-2-yl)cyclohexylethyl}carbamate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the carbamate linkage, which typically involves reacting an amine derivative with a chlorocarbonate or phosgene derivative under controlled conditions. The introduction of the tert-butyl group and the cyclohexane derivative necessitates precise control over reaction conditions to avoid unwanted side products.

Once synthesized, Tert-butyl N-{2-oxo-1-4-(propan-2-y)cyclohexylethyl}carbamate can be subjected to various analytical techniques to confirm its identity and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly employed for structural elucidation and purity assessment. These methods provide detailed information about the molecular structure and help ensure that the compound meets the required specifications for further study.

The potential applications of Tert-butyl N-{2-oxysoxazolidinone}-ethyl]carbamate extend beyond its role as an intermediate in drug synthesis. Researchers are exploring its use as a building block for more complex molecules with tailored pharmacological properties. Additionally, its structural features make it a candidate for investigation as a lead compound in various therapeutic areas, including central nervous system disorders, inflammatory diseases, and cancer.

In conclusion, Tert-butyl N-{2-oxysoxazolidinone}-ethyl]carbamate (CAS No. 2228635_62_7) is a compound with significant potential in pharmaceutical chemistry. Its unique structural features, including the tert-butyl, oxo, and cyclohexane components, make it a versatile scaffold for drug design. Recent research highlights its importance as an intermediate and lead compound in various therapeutic areas, underscoring its value in modern medicinal chemistry efforts.

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